

# Application Notes: Martensitic Stainless Steels in Aerospace Components

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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## Introduction

Martensitic stainless steels are a class of chromium steels that can be hardened by heat treatment to provide a unique combination of high strength, hardness, wear resistance, and moderate corrosion resistance.<sup>[1][2][3]</sup> These properties make them indispensable for a variety of critical aerospace applications where materials are subjected to high stresses, elevated temperatures, and demanding operational environments.<sup>[1][2]</sup> This document provides detailed information on the application of common martensitic stainless steels in aerospace, including their material properties, relevant specifications, and standardized experimental protocols for their evaluation.

## Common Aerospace Applications

The high strength-to-weight ratio and durability of martensitic stainless steels make them suitable for numerous aerospace components.<sup>[4]</sup> Key applications include:

- **Structural Components:** Landing gear, flap tracks, slat tracks, actuators, and engine mounts.<sup>[1][2][5]</sup>
- **Engine Components:** Turbine blades, compressor parts, shafts, and fasteners, where high-temperature strength and wear resistance are critical.<sup>[2][5][6]</sup>

- Fasteners and Fittings: High-strength bolts, screws, and pins that require secure and durable connections capable of withstanding vibration and stress.[1][5]
- Bearings: High-carbon grades are used for their exceptional hardness and wear resistance in bearing applications.[2]

## Material Data and Properties

The selection of a specific martensitic stainless steel grade depends on the required balance of mechanical properties and corrosion resistance for the intended application. The properties of these alloys are significantly influenced by their heat treatment condition.

## Chemical Composition of Common Aerospace Grades

The chemical composition is fundamental to the properties of each steel grade. The table below summarizes the typical compositions of frequently used martensitic stainless steels in the aerospace industry.

Alloy	UNS	% Cr	% Ni	% C (max)	% Mo	% Cu	% Mn (max)	% Si (max)	Other
410	S4100	11.5-13.5	-	0.15	-	-	1.0	1.0	-
440C	S44004	16.0-18.0	-	0.95-1.20	0.75	-	1.0	1.0	-
15-5 PH	S15500	14.0-15.5	3.5-5.5	0.07	-	2.5-4.5	1.0	1.0	Nb+Ta : 0.15-0.45
17-4 PH	S17400	15.0-17.5	3.0-5.0	0.07	-	3.0-5.0	1.0	1.0	Nb+Ta : 0.15-0.45
Custom 465	S46500	11.0-12.5	10.75-11.25	0.02	0.75-1.25	-	0.25	0.25	Ti: 1.50-1.80

Data sourced from multiple references, including[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#).

## Mechanical Properties of Common Aerospace Grades

Mechanical properties are heavily dependent on the final heat treatment condition, often designated by an "H" followed by a number indicating the aging temperature in Fahrenheit.

Alloy	Condition	AMS Spec.	Tensile Strength (ksi)	Yield Strength (0.2% offset, ksi)	Elongation (% in 2")	Hardness (HRC)
410	Hardened & Tempered	AMS 5613	>94	>75	>15	26-32
15-5 PH	H900	AMS 5659	190	170	10	40
H1025	AMS 5659	155	145	12	35	
H1075	AMS 5659	145	125	13	32	
H1150	AMS 5659	135	105	16	28	
17-4 PH	H900	AMS 5643	190	170	10	40
H1025	AMS 5643	155	145	12	35	
H1075	AMS 5643	145	125	13	32	
H1150	AMS 5643	135	105	16	28	
Custom 465	H950	AMS 5936	250	220	10	50
H1000	AMS 5936	225	200	12	47	

Data compiled from multiple sources including[\[1\]](#)[\[4\]](#)[\[7\]](#)[\[9\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#).

## Experimental Protocols

Standardized testing is critical for ensuring material quality and performance in aerospace applications. The following sections detail the methodologies for key experiments.

## Heat Treatment Protocol (General per AMS 2759/5)

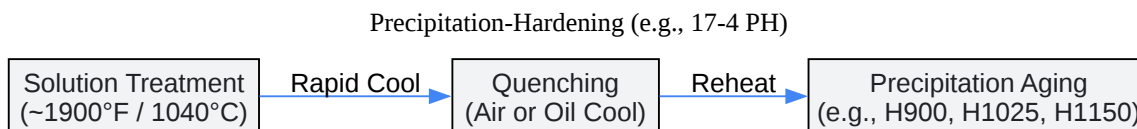
Heat treatment of martensitic stainless steels is essential to develop their desired mechanical properties.[12] The process generally involves austenitizing, quenching, and tempering (or aging for precipitation-hardening grades).

### 4.1.1 Equipment:

- Calibrated furnace with controlled atmosphere capabilities (per AMS 2750).
- Quenching medium (air, oil, or inert gas).
- Hardness testing equipment.

### 4.1.2 General Procedure:

- Pre-treatment Cleaning: Thoroughly clean all parts to remove contaminants.
- Austenitizing: Heat the steel to the appropriate austenitizing temperature (e.g., 1750-1850°F for 410 steel; ~1900°F for 17-4 PH) and hold for a time sufficient to ensure a fully austenitic structure.[4][16]
- Quenching: Rapidly cool the material to transform the austenite into **martensite**. Quenching can be done in air, oil, or a protective atmosphere, depending on the alloy and section thickness.[16]
- Tempering/Aging: Reheat the quenched part to a specific lower temperature and hold for a set duration to reduce brittleness and achieve the target strength and toughness. For precipitation-hardening grades like 17-4 PH and 15-5 PH, this step is called aging and causes the precipitation of strengthening phases.[1][4][5] For example, aging 17-4 PH at 900°F (H900) for 1 hour produces very high strength, while aging at 1150°F (H1150) for 4 hours results in lower strength but superior toughness and stress corrosion cracking resistance.[1][4]



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Precipitation-Hardening Heat Treatment Workflow.

## Tensile Testing Protocol (per ASTM E8/E8M)

This test determines key mechanical properties such as yield strength, ultimate tensile strength, and ductility (elongation and reduction of area).[\[17\]](#)[\[18\]](#)[\[19\]](#)

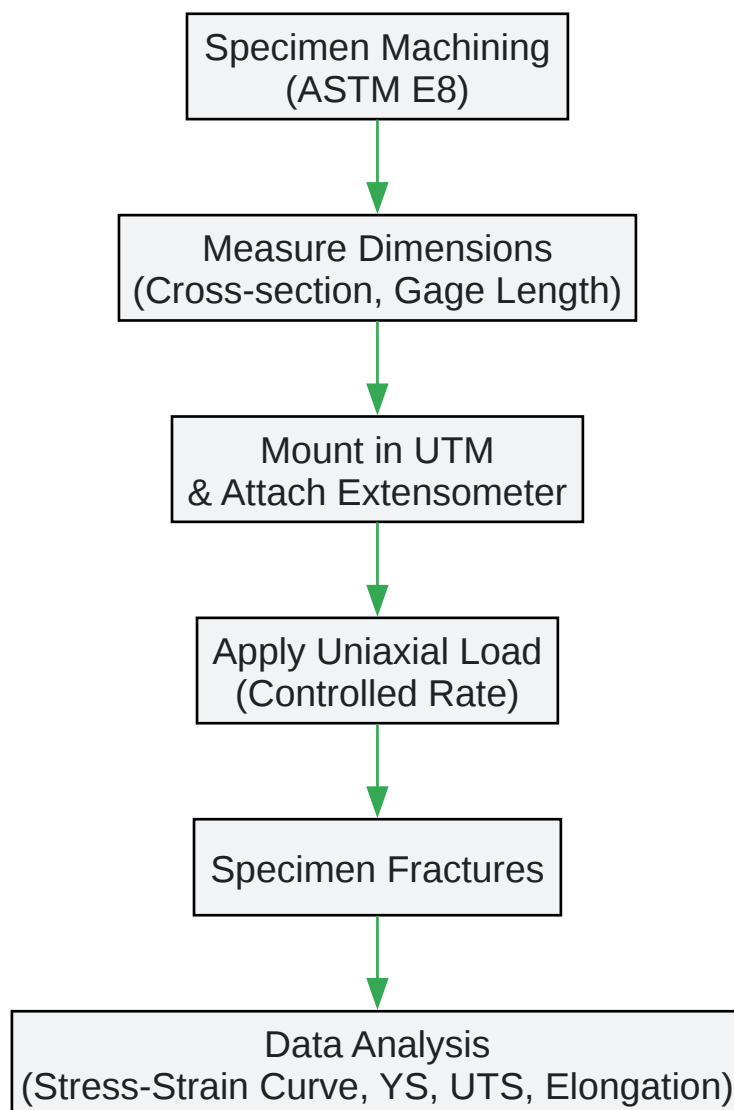
### 4.2.1 Equipment:

- Universal Testing Machine (UTM) with calibrated load cell.
- Extensometer for precise strain measurement.
- Calipers/micrometers for specimen measurement.

### 4.2.2 Procedure:

- Specimen Preparation: Machine test specimens to the dimensions specified in ASTM E8. The standard specimen is typically round with threaded or shouldered ends.[\[14\]](#)[\[20\]](#)
- Dimension Measurement: Accurately measure the cross-sectional area and gage length of the specimen.[\[14\]](#)[\[20\]](#)
- Machine Setup: Install the specimen into the grips of the UTM, ensuring proper alignment to avoid bending forces. Attach the extensometer to the gage section.[\[20\]](#)[\[21\]](#)
- Testing: Apply a uniaxial tensile load at a controlled rate until the specimen fractures.[\[20\]](#) Record the load and elongation data continuously.
- Data Analysis:

- Plot the stress-strain curve.
- Determine the 0.2% offset yield strength.
- Identify the ultimate tensile strength (the maximum stress reached).
- After fracture, fit the two halves of the specimen together and measure the final gage length to calculate percent elongation.[21]
- Measure the smallest cross-sectional area at the point of fracture to calculate the percent reduction of area.



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Workflow for Tensile Testing per ASTM E8.

## Charpy Impact Testing Protocol (per ASTM E23)

This test measures the material's toughness, which is its ability to absorb energy and plastically deform before fracturing. It is particularly important for components that may be subjected to sudden loads, such as landing gear.[\[12\]](#)

### 4.3.1 Equipment:

- Calibrated Charpy impact testing machine (pendulum type).
- Temperature conditioning chamber (for non-ambient tests).
- Specimen centering tongs.

### 4.3.2 Procedure:

- Specimen Preparation: Machine standard specimens, typically 10mm x 10mm x 55mm, with a V-notch machined in the center, as specified by ASTM E23.[\[6\]](#)[\[12\]](#)
- Temperature Conditioning (if required): Heat or cool the specimen to the desired test temperature in a controlled chamber for a specified duration to ensure temperature uniformity.[\[6\]](#)
- Test Setup: Raise the pendulum hammer to its starting position.
- Specimen Placement: Within 5 seconds of removing the specimen from the conditioning chamber, place it on the anvils of the tester. The notch must be positioned opposite the point of impact.[\[6\]](#)
- Testing: Release the pendulum, which swings down and strikes the specimen, causing it to fracture.[\[6\]](#)
- Data Collection: Record the energy absorbed by the specimen during fracture, which is indicated on the machine's scale. This value is a measure of the material's notch toughness.

## Fatigue Life Testing Protocol (per ASTM E466)

Fatigue testing evaluates a material's ability to withstand repeated cyclic loading. The results are often presented as an S-N (Stress vs. Number of cycles to failure) curve, which is essential for designing components with a finite service life, such as engine and airframe parts.[\[22\]](#)[\[23\]](#)[\[24\]](#)

#### 4.4.1 Equipment:

- Axial fatigue testing machine (servo-hydraulic or electro-dynamic).
- Specimen grips.
- Cycle counter.

#### 4.4.2 Procedure:

- Specimen Preparation: Machine smooth, polished specimens according to ASTM E466 standards to minimize stress concentrations.[\[24\]](#)
- Test Setup: Mount the specimen in the testing machine, ensuring precise alignment.
- Loading: Apply a cyclic axial load at a constant amplitude and frequency. The test is typically force-controlled, with a defined mean stress and stress amplitude (or stress ratio, R).
- Testing: Run the test until the specimen fails (fractures). Record the number of cycles to failure (N).
- S-N Curve Generation: Repeat the test on multiple specimens at different stress levels (S). Plot the stress amplitude versus the logarithm of the number of cycles to failure. A "run-out" number of cycles (e.g.,  $10^7$  cycles) is typically defined, beyond which the specimen is considered to have infinite life for that stress level.[\[22\]](#)

## Corrosion Resistance Testing Protocol (Salt Spray per ASTM B117)

This is an accelerated corrosion test used to assess the relative corrosion resistance of materials in a salt-laden environment, simulating marine or de-icing fluid exposure.[\[25\]](#)[\[26\]](#)[\[27\]](#)

#### 4.5.1 Equipment:

- Closed salt spray test chamber.
- Salt solution reservoir (5% NaCl solution).
- Atomizing nozzle.
- Specimen racks.

#### 4.5.2 Procedure:

- Sample Preparation: Clean the test specimens thoroughly. Any protective coatings should be applied and cured prior to testing.
- Test Setup: Place the specimens in the chamber, supported by racks at an angle of 15-30 degrees from the vertical.[\[27\]](#)
- Test Environment: Maintain the chamber temperature at 35°C. Prepare a 5% by weight sodium chloride (NaCl) solution with a pH between 6.5 and 7.2.[\[8\]](#)[\[27\]](#)
- Operation: Atomize the salt solution into a fine fog that settles on the specimens. The test is run continuously for a specified duration (e.g., 96, 200, or more hours), depending on the specification requirements.[\[26\]](#)[\[28\]](#)
- Evaluation: Periodically or at the end of the test, remove the specimens, gently rinse them, and inspect for signs of corrosion (e.g., red rust, pitting). The results are often reported as the number of hours to the first appearance of corrosion.[\[26\]](#)

## Microstructural Analysis Protocol

Microstructural analysis is used to verify the effectiveness of heat treatment and to assess grain size and the presence of detrimental phases.

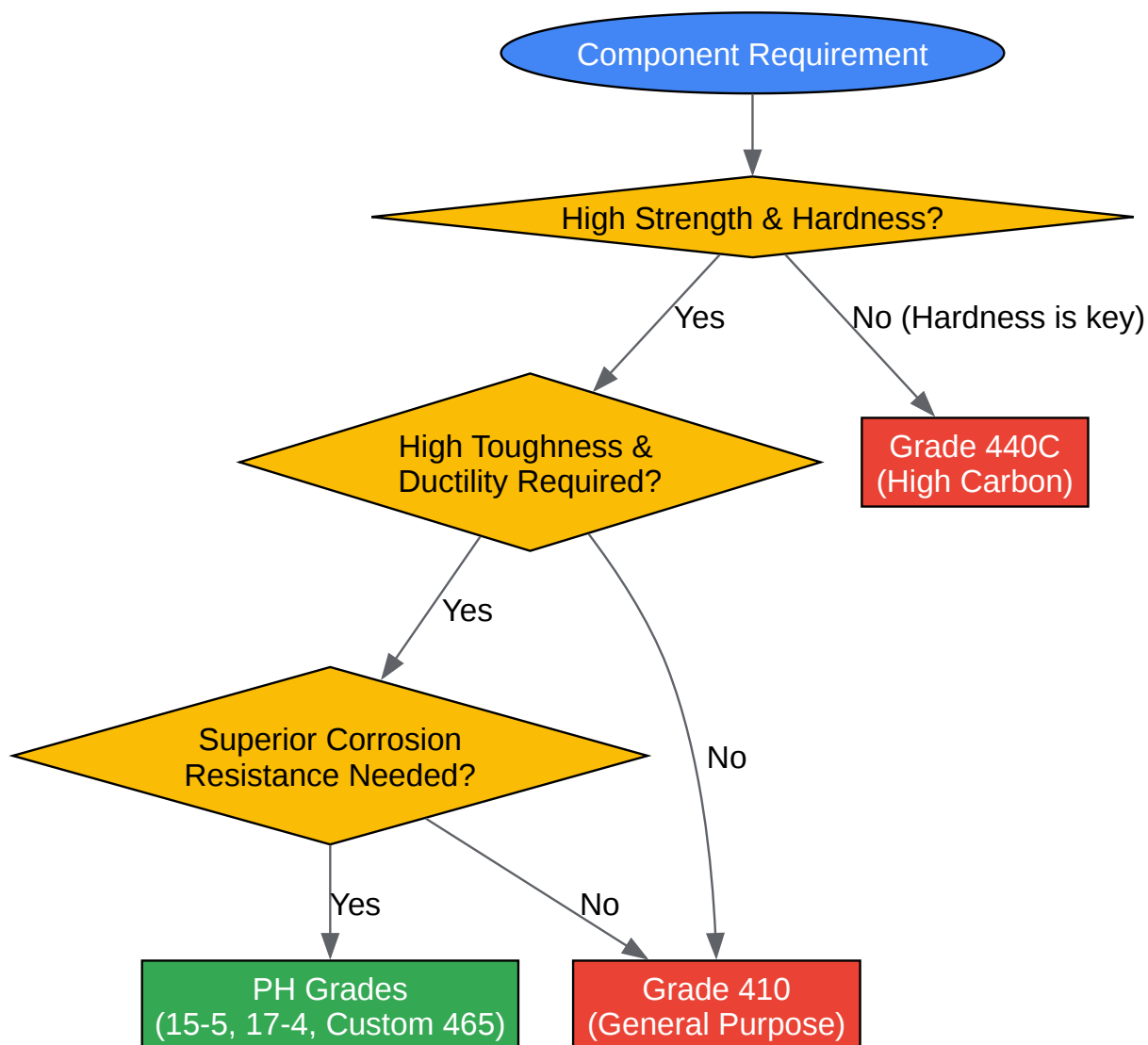
#### 4.6.1 Equipment:

- Cutting, mounting, grinding, and polishing equipment.

- Optical microscope.
- Etching reagents.

#### 4.6.2 Procedure:

- Sectioning and Mounting: Cut a representative section from the component. Mount the sample in a polymer resin for ease of handling.
- Grinding: Use progressively finer abrasive papers (e.g., 180, 240, 400, 600 grit) with water cooling to achieve a flat surface.
- Polishing: Polish the ground surface using diamond suspensions on polishing cloths (e.g., 9  $\mu\text{m}$ , 3  $\mu\text{m}$ , 1  $\mu\text{m}$ ) to create a mirror-like, deformation-free finish. A final polish with colloidal silica may be used.
- Etching: Immerse or swab the polished surface with a suitable etchant to reveal the microstructure. For martensitic stainless steels, common etchants include Vilella's Reagent or Kalling's No. 2.<sup>[7]</sup>
  - Vilella's Reagent: 5 ml HCl, 1 g Picric Acid, 100 ml Ethanol.
  - Kalling's No. 2: 5 g  $\text{CuCl}_2$ , 100 ml HCl, 100 ml Ethanol.<sup>[7]</sup>
- Microscopic Examination: Examine the etched surface under an optical microscope. The typical microstructure of a properly hardened and tempered martensitic stainless steel consists of fine, tempered **martensite**. The presence of retained austenite, delta ferrite, or excessive carbides can be identified and may indicate improper processing.



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Simplified Material Selection Logic Diagram.

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